Cas no 2228605-89-6 (4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol)

4-1-(Hydroxymethyl)cyclobutyl-3-methoxyphenol is a cyclobutane-substituted phenolic compound featuring both hydroxymethyl and methoxy functional groups. Its unique structure confers advantageous properties, including enhanced solubility in polar organic solvents and potential reactivity for further derivatization. The hydroxymethyl group offers a versatile handle for chemical modifications, while the methoxy substituent contributes to steric and electronic stabilization. This compound is of interest in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, or specialty materials. Its rigid cyclobutyl core may also impart desirable conformational constraints in molecular design. Careful handling is recommended due to the presence of reactive hydroxyl functionalities.
4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol structure
2228605-89-6 structure
商品名:4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol
CAS番号:2228605-89-6
MF:C12H16O3
メガワット:208.253643989563
CID:6000206
PubChem ID:165615439

4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol
    • EN300-1803095
    • 4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol
    • 2228605-89-6
    • インチ: 1S/C12H16O3/c1-15-11-7-9(14)3-4-10(11)12(8-13)5-2-6-12/h3-4,7,13-14H,2,5-6,8H2,1H3
    • InChIKey: PIUVJMJIXVKMLN-UHFFFAOYSA-N
    • ほほえんだ: OCC1(C2C=CC(=CC=2OC)O)CCC1

計算された属性

  • せいみつぶんしりょう: 208.109944368g/mol
  • どういたいしつりょう: 208.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 49.7Ų

4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1803095-0.1g
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol
2228605-89-6
0.1g
$1019.0 2023-09-19
Enamine
EN300-1803095-5.0g
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol
2228605-89-6
5g
$3355.0 2023-06-03
Enamine
EN300-1803095-0.05g
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol
2228605-89-6
0.05g
$972.0 2023-09-19
Enamine
EN300-1803095-0.25g
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol
2228605-89-6
0.25g
$1065.0 2023-09-19
Enamine
EN300-1803095-10g
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol
2228605-89-6
10g
$4974.0 2023-09-19
Enamine
EN300-1803095-2.5g
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol
2228605-89-6
2.5g
$2268.0 2023-09-19
Enamine
EN300-1803095-0.5g
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol
2228605-89-6
0.5g
$1111.0 2023-09-19
Enamine
EN300-1803095-1.0g
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol
2228605-89-6
1g
$1157.0 2023-06-03
Enamine
EN300-1803095-5g
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol
2228605-89-6
5g
$3355.0 2023-09-19
Enamine
EN300-1803095-10.0g
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol
2228605-89-6
10g
$4974.0 2023-06-03

4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol 関連文献

4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenolに関する追加情報

Chemical Profile of 4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol (CAS No. 2228605-89-6)

4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol, identified by its CAS number 2228605-89-6, is a complex organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclobutyl moiety linked to a methoxy-substituted phenol ring, presents a unique structural framework that opens up diverse possibilities for its application in drug discovery and material science. The presence of both hydroxymethyl and methoxy functional groups makes it a versatile intermediate, capable of undergoing various chemical transformations that can be tailored for specific synthetic pathways.

The structural composition of 4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol includes a cyclobutyl ring that provides steric hindrance and rigidity, which can influence the molecule's interactions with biological targets. The phenolic ring, substituted with a methoxy group at the 3-position and a hydroxymethyl group at the 1-position, introduces both hydrophilic and lipophilic characteristics, enhancing its solubility and binding affinity in aqueous environments. This balance of functional groups makes it an attractive candidate for further derivatization and optimization in medicinal chemistry.

In recent years, the interest in 4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol has been fueled by its potential applications in the development of novel therapeutic agents. The cyclobutyl scaffold is known to enhance metabolic stability and reduce the likelihood of rapid degradation in biological systems, making it a favorable component in drug design. Additionally, the methoxy and hydroxymethyl groups can serve as points for further functionalization, allowing chemists to tailor the molecule's properties to specific pharmacological targets.

Recent studies have explored the pharmacological profile of derivatives similar to 4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol, revealing promising activities in areas such as anti-inflammatory and antioxidant therapy. For instance, modifications to the cyclobutyl ring have shown enhanced binding affinity to certain enzyme targets, while alterations to the phenolic substituents have improved water solubility and bioavailability. These findings suggest that 4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol could serve as a valuable scaffold for developing new drugs with improved pharmacokinetic profiles.

The synthesis of 4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps typically include cyclization reactions to form the cyclobutyl ring, followed by selective functionalization to introduce the hydroxymethyl and methoxy groups. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity. The use of computational methods for molecular modeling has also played a crucial role in predicting optimal reaction conditions and understanding the mechanistic pathways involved.

From a chemical biology perspective, 4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol offers an intriguing platform for studying molecular interactions within biological systems. Its structural features allow it to engage with various biological targets, including enzymes and receptors, which are critical for many physiological processes. By understanding how this compound interacts with its targets at the molecular level, researchers can gain insights into potential therapeutic applications and develop strategies for improving drug efficacy.

The compound's potential extends beyond pharmaceutical applications into materials science. The rigid cyclobutyl ring can contribute to enhanced stability in polymer matrices, making it a candidate for use in advanced materials that require resistance to environmental stressors. Additionally, its ability to undergo selective functionalization allows for the creation of tailored materials with specific properties, such as improved biodegradability or enhanced mechanical strength.

In conclusion,4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol (CAS No. 2228605-89-6) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for drug development, while its chemical versatility allows for diverse applications in synthetic chemistry. As research continues to uncover new ways to exploit its properties,4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol is poised to play an important role in advancing scientific innovation across multiple disciplines.

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